![molecular formula C20H20N4O5S B3000426 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946273-98-9](/img/structure/B3000426.png)

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

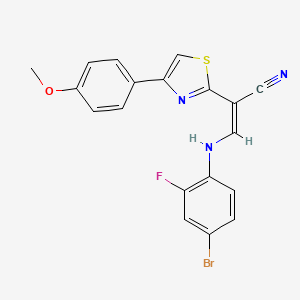

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications of Sulfonamides

Sulfonamides are a group of synthetic antibacterial agents containing the sulfonamide group. They have been studied extensively for their therapeutic potential and applications in treating various infections. The research applications of sulfonamides span across microbiology, pharmacology, and medical research, focusing on their antibacterial efficacy, mechanisms of action, resistance patterns, and potential side effects.

Antibacterial Efficacy and Mechanism of Action : Sulfonamides, such as sulfamethoxazole, are widely used in combination with trimethoprim (e.g., co-trimoxazole) for their synergistic effects in treating infections. They inhibit folic acid synthesis in bacteria, which is crucial for bacterial DNA synthesis and replication. This mechanism underpins their broad application in combating bacterial infections, including urinary tract infections, respiratory infections, and certain types of pneumonia (Spadoni et al., 2007).

Research on Drug-Induced Adverse Reactions : Despite their therapeutic benefits, sulfonamides are also associated with adverse reactions, such as hypersensitivity reactions, which have been a subject of medical research. Studies aim to understand the genetic and metabolic factors contributing to these reactions, potentially leading to more personalized and safer drug use (Rieder et al., 1991).

Resistance Patterns and Cross-Reactivity : The emergence of bacterial resistance to sulfonamides has prompted research into resistance mechanisms, cross-reactivity with other drugs, and the development of new sulfonamide derivatives with improved efficacy and lower resistance rates. This area of research is critical for maintaining the clinical utility of sulfonamides against a backdrop of increasing antimicrobial resistance (Tornero et al., 2004).

Clinical Trials and Pharmacokinetics : Sulfonamides have been subject to clinical trials to assess their pharmacokinetics, optimal dosing strategies, and efficacy in different patient populations, including those with compromised immune systems or specific genetic profiles. Such research helps optimize the use of sulfonamides in clinical settings, minimizing risks and maximizing therapeutic outcomes (Hughes et al., 1987).

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of unique chemicals provided for early discovery researchers

Mode of Action

It is known that the compound contains a pyrimidine ring, which is a key structure in many biological compounds . The presence of the pyrimidine ring suggests that the compound may interact with its targets through hydrogen bonding or other types of molecular interactions.

Biochemical Pathways

Given the presence of the pyrimidine ring, it is possible that the compound may interact with pathways involving pyrimidine metabolism or signaling

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound is provided for early discovery researchers, suggesting that it may have potential therapeutic or biological effects . .

特性

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-13-21-19(12-20(22-13)27-2)23-14-3-5-15(6-4-14)24-30(25,26)16-7-8-17-18(11-16)29-10-9-28-17/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYLIAPKLCMICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B3000344.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B3000346.png)

![4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine](/img/structure/B3000347.png)

![butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3000348.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B3000354.png)

![N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)

![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)